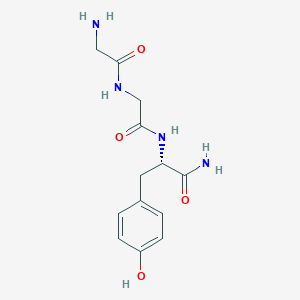
Glycylglycyl-L-tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-tyrosinamide is a dipeptide compound composed of two glycine molecules and one L-tyrosine molecule. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure allows it to participate in a range of biochemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylglycyl-L-tyrosinamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds between the amino acids. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature. The process involves protecting the amino and carboxyl groups of the amino acids to prevent side reactions, followed by deprotection after the coupling reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently produce peptides by sequentially adding protected amino acids to a growing peptide chain. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds, although these are less common.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various alkylating agents or acylating agents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Reduced forms of the peptide with altered amide bonds.
Substitution: Derivatives with modified amino or hydroxyl groups.
Scientific Research Applications
Glycylglycyl-L-tyrosinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antiviral properties against SARS-CoV-2.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-tyrosinamide involves its interaction with specific molecular targets. For instance, it can inhibit viral proteases by binding to the active site, thereby preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication cycle, making it a potential antiviral agent . The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-tyrosinamide: A simpler derivative of tyrosine with similar biochemical properties.
Glycyl-L-tyrosinamide: A related dipeptide with one glycine and one tyrosine molecule.
Cyclo(L-histidyl-L-histidyl): Another dipeptide with potential antiviral properties.
Uniqueness
Glycylglycyl-L-tyrosinamide is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to form stable peptide bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
35919-99-4 |
|---|---|
Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H18N4O4/c14-6-11(19)16-7-12(20)17-10(13(15)21)5-8-1-3-9(18)4-2-8/h1-4,10,18H,5-7,14H2,(H2,15,21)(H,16,19)(H,17,20)/t10-/m0/s1 |
InChI Key |
CVKKWNVHVHNGQM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















